molecular formula C7H14O4S B13033222 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid

3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid

Cat. No.: B13033222
M. Wt: 194.25 g/mol
InChI Key: HNNYWYDOWSZEJO-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid is an organic compound with the molecular formula C7H12O4S. It is a clear, colorless liquid that is soluble in ethanol and has a melting point of 19-20°C . This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.

Preparation Methods

Chemical Reactions Analysis

3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with alcohols or amines to form esters and amides through the formation of an acid chloride intermediate . The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile . Common reagents used in these reactions include phosphorus trichloride and tert-butyl esters . The major products formed from these reactions are esters, amides, and substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid involves its ability to act as a nucleophile in various chemical reactions. It can form acid chloride intermediates, which then react with alcohols or amines to produce esters and amides . The compound’s tert-butoxy group provides steric hindrance, influencing the selectivity and reactivity of the reactions it undergoes . This mechanism is crucial for its applications in organic synthesis and the development of bioactive molecules.

Comparison with Similar Compounds

3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be compared to other similar compounds, such as tert-Butyl hydrogen malonate and tert-Butyl 4-methyl-3-oxopentanoate . These compounds share similar structural features, including the presence of a tert-butoxy group and a carbonyl group. this compound is unique due to its sulfinic acid functionality, which imparts distinct reactivity and applications. The presence of the sulfinic acid group allows for unique reactions and applications that are not possible with other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the development of new materials and bioactive molecules. The compound’s ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.

Properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)4-5-12(9)10/h4-5H2,1-3H3,(H,9,10)

InChI Key

HNNYWYDOWSZEJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCS(=O)O

Origin of Product

United States

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